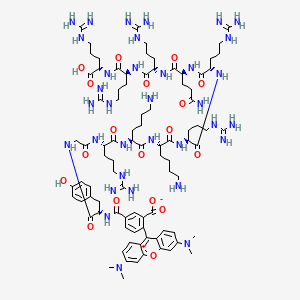

TAT (47-57), TAMRA-labeled

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C89H138N34O18 |

|---|---|

Molecular Weight |

1972.3 g/mol |

IUPAC Name |

5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-2-[3,6-bis(dimethylamino)xanthen-10-ium-9-yl]benzoate |

InChI |

InChI=1S/C89H138N34O18/c1-122(2)50-26-31-54-67(45-50)141-68-46-51(123(3)4)27-32-55(68)71(54)53-30-25-49(44-56(53)82(137)138)72(127)121-66(43-48-23-28-52(124)29-24-48)73(128)111-47-70(126)112-57(17-9-37-105-84(93)94)74(129)113-58(15-5-7-35-90)75(130)114-59(16-6-8-36-91)76(131)115-60(18-10-38-106-85(95)96)77(132)116-62(20-12-40-108-87(99)100)79(134)119-64(33-34-69(92)125)81(136)118-61(19-11-39-107-86(97)98)78(133)117-63(21-13-41-109-88(101)102)80(135)120-65(83(139)140)22-14-42-110-89(103)104/h23-32,44-46,57-66H,5-22,33-43,47,90-91H2,1-4H3,(H39-,92,93,94,95,96,97,98,99,100,101,102,103,104,105,106,107,108,109,110,111,112,113,114,115,116,117,118,119,120,121,124,125,126,127,128,129,130,131,132,133,134,135,136,137,138,139,140)/t57-,58-,59-,60-,61-,62-,63-,64-,65-,66-/m0/s1 |

InChI Key |

SBPFRRAEZMGLCO-ZMNJVXFMSA-N |

Isomeric SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=CC3=[O+]2)N(C)C)C4=C(C=C(C=C4)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)C(=O)[O-] |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=CC3=[O+]2)N(C)C)C4=C(C=C(C=C4)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)C(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to TAT (47-57) TAMRA-Labeled Peptide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the TAT (47-57) TAMRA-labeled peptide, a vital tool in cellular and molecular biology. We will delve into its core properties, mechanisms of action, and provide detailed experimental protocols for its application in research settings.

Core Concepts: The Peptide and the Label

The TAT (47-57) TAMRA-labeled peptide is a conjugate molecule composed of two key functional parts: the TAT (47-57) peptide sequence and the TAMRA fluorescent dye.

1.1. TAT (47-57): A Cell-Penetrating Peptide

Derived from the trans-activator of transcription (TAT) protein of the Human Immunodeficiency Virus type 1 (HIV-1), the TAT (47-57) peptide is a well-characterized cell-penetrating peptide (CPP).[1][2] Its amino acid sequence is Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg (YGRKKRRQRRR).[2] This arginine-rich sequence imparts a strong positive charge to the peptide, which is crucial for its ability to traverse cellular membranes.[3] This property allows it to be used as a vehicle to deliver a variety of cargo molecules, including proteins, nucleic acids, and nanoparticles, into cells.[1][4]

1.2. TAMRA: A Versatile Fluorophore

Tetramethylrhodamine (TAMRA) is a bright and photostable fluorescent dye belonging to the rhodamine family.[5][6] It is widely used for labeling peptides and other biomolecules.[7][8] Its spectral properties make it easily detectable with standard fluorescence microscopy and flow cytometry equipment.[5][9]

Quantitative Data on Cellular Uptake

The efficiency of cellular uptake of TAT (47-57) can vary depending on the cell type, peptide concentration, and incubation time. The following tables summarize key quantitative data from published studies.

| Property | Value | Source |

| Amino Acid Sequence | H-YGRKKRRQRRR-OH | [2] |

| Molecular Formula | C64H118N32O14 | [2] |

| Molecular Weight | 1559.82 g/mol | [2] |

| Theoretical pI | 12.71 | [2] |

Table 1: Physicochemical Properties of TAT (47-57) Peptide

| Property | Value | Source |

| Excitation Maximum (λex) | ~555 nm | [5] |

| Emission Maximum (λem) | ~580 nm | [5] |

| Molar Extinction Coefficient | ~90,000 M⁻¹cm⁻¹ | [5] |

| Quantum Yield | 0.3–0.5 | [5] |

Table 2: Spectral Properties of TAMRA

| Cell Line | Peptide Concentration | Incubation Time | Uptake Efficiency (Relative to other CPPs) | Source |

| HeLa | Not specified | 1-3 hours | Lower than Antennapedia and Polyarginine | [10] |

| A549 | Not specified | 1-3 hours | Lower than Antennapedia and Polyarginine | [10] |

| CHO | Not specified | 1-3 hours | Lower than Antennapedia and Polyarginine | [10] |

Table 3: Comparative Cellular Uptake of Unconjugated TAT Peptide

Mechanism of Cellular Entry

The cellular uptake of the TAT (47-57) peptide is a complex process that can occur through multiple pathways. The primary mechanisms are endocytosis and direct translocation.

3.1. Endocytosis

Endocytosis is an active, energy-dependent process where the cell engulfs extracellular material. For the TAT peptide, this process is often initiated by the interaction of the positively charged peptide with negatively charged heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface.[1][5] This interaction can trigger different forms of endocytosis:

-

Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits that invaginate and pinch off to form vesicles containing the peptide.[5][11]

-

Macropinocytosis: This process involves the formation of large, irregular vesicles called macropinosomes, which engulf the peptide along with extracellular fluid.[12]

The involvement of small GTPases, such as those from the Rho family (e.g., Rac1, RhoA, Cdc42), is crucial for the cytoskeletal rearrangements, particularly actin polymerization, required for these endocytic processes.[9][13]

3.2. Direct Translocation

At higher concentrations, the TAT peptide is thought to be able to directly penetrate the cell membrane.[12] This process is less well understood but is believed to involve the formation of transient pores or the destabilization of the lipid bilayer, allowing the peptide to enter the cytoplasm directly.[11]

Experimental Protocols

The following are detailed protocols for studying the cellular uptake of TAT (47-57) TAMRA-labeled peptide using fluorescence microscopy and flow cytometry.

4.1. Fluorescence Microscopy

This protocol allows for the visualization of the intracellular localization of the peptide.

Materials:

-

TAT (47-57) TAMRA-labeled peptide

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

Paraformaldehyde (PFA) for fixation

-

DAPI for nuclear staining

-

Glass-bottom dishes or coverslips

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells (e.g., HeLa, HEK293) onto glass-bottom dishes or coverslips and culture overnight to allow for attachment.

-

Peptide Incubation: Prepare a working solution of TAT (47-57) TAMRA-labeled peptide in serum-free cell culture medium at the desired concentration (e.g., 1-10 µM).

-

Remove the culture medium from the cells and wash once with PBS.

-

Add the peptide solution to the cells and incubate for the desired time (e.g., 30 minutes to 2 hours) at 37°C.

-

Washing: After incubation, remove the peptide solution and wash the cells three times with PBS to remove any peptide that is not internalized.

-

Fixation (Optional): To fix the cells, add 4% PFA in PBS and incubate for 15 minutes at room temperature. Wash three times with PBS.

-

Staining: If desired, stain the cell nuclei by incubating with a DAPI solution for 5-10 minutes. Wash twice with PBS.

-

Imaging: Mount the coverslips or view the dishes directly using a fluorescence microscope equipped with appropriate filters for TAMRA (Ex/Em: ~555 nm/~580 nm) and DAPI (if used).

4.2. Flow Cytometry

This protocol provides a quantitative analysis of peptide uptake across a cell population.

Materials:

-

TAT (47-57) TAMRA-labeled peptide

-

Cell culture medium

-

FBS

-

PBS

-

Trypsin-EDTA

-

Flow cytometry tubes

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate and culture until they reach approximately 80-90% confluency.

-

Peptide Incubation: Prepare a working solution of TAT (47-57) TAMRA-labeled peptide in serum-free medium at various concentrations.

-

Remove the culture medium, wash cells once with PBS, and add the peptide solutions. Incubate for the desired time at 37°C.

-

Cell Detachment: After incubation, wash the cells three times with PBS. Detach the cells using Trypsin-EDTA.

-

Cell Collection: Neutralize the trypsin with medium containing FBS and transfer the cell suspension to flow cytometry tubes.

-

Centrifugation: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in cold PBS.

-

Analysis: Analyze the cells on a flow cytometer, detecting the TAMRA fluorescence in the appropriate channel (e.g., PE or a similar channel).

Conclusion

The TAT (47-57) TAMRA-labeled peptide is a powerful and versatile tool for researchers in various fields. Its ability to efficiently enter cells and its bright fluorescence make it ideal for studying cellular processes, developing drug delivery systems, and visualizing intracellular events. This guide provides the foundational knowledge and practical protocols to effectively utilize this valuable research reagent.

References

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. Selective Moonlighting Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. Cellular uptake of unconjugated TAT peptide involves clathrin-dependent endocytosis and heparan sulfate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of Endocytic uptake of MK2-Inhibitor Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Conditional Cell-Penetrating Peptide Exposure as Selective Nanoparticle Uptake Signal - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Characterisation of cell-penetrating peptide-mediated peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Internalization mechanisms of cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Small GTPases: Structure, biological function and its interaction with nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Uptake Mechanism of TAMRA-labeled TAT (47-57)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cellular uptake mechanisms of the cell-penetrating peptide (CPP) TAT (47-57) labeled with 5-carboxytetramethylrhodamine (B559615) (TAMRA). It delves into the intricate pathways of internalization, the experimental methodologies used to elucidate these mechanisms, and the quantitative data supporting the current understanding in the field.

Introduction to TAT (47-57) as a Cell-Penetrating Peptide

The trans-activator of transcription (TAT) protein from Human Immunodeficiency Virus-1 (HIV-1) possesses a short basic domain, TAT (47-57) with the sequence YGRKKRRQRRR, that can efficiently translocate across the plasma membrane of mammalian cells. This property has made it a valuable tool for delivering a wide range of cargo molecules, including proteins, nucleic acids, and nanoparticles, into cells for therapeutic and research purposes. The conjugation of a fluorescent dye like TAMRA allows for the visualization and quantification of its cellular uptake. Understanding the precise mechanisms by which TAMRA-labeled TAT (47-57) enters cells is crucial for optimizing its use as a delivery vector.

Core Mechanisms of Cellular Uptake

The cellular uptake of TAMRA-labeled TAT (47-57) is a complex process that is not fully understood and can vary depending on the cell type, peptide concentration, and the nature of any conjugated cargo. However, a consensus is emerging that the primary route of entry is through endocytosis, an energy-dependent process. Several endocytic pathways have been implicated, often acting in parallel.

Initial Interaction with the Cell Surface: The Role of Heparan Sulfate (B86663) Proteoglycans

The initial step in the internalization of the cationic TAT (47-57) peptide is its electrostatic interaction with negatively charged heparan sulfate proteoglycans (HSPGs) on the cell surface[1][2][3]. This interaction is thought to concentrate the peptide at the cell surface, thereby triggering its subsequent internalization through one or more endocytic pathways.

Endocytic Pathways

The internalization of TAMRA-labeled TAT (47-57) is a temperature-sensitive process, with uptake being significantly inhibited at low temperatures (e.g., 4°C), which is a hallmark of an active, energy-dependent endocytic mechanism. The primary endocytic pathways involved are:

-

Macropinocytosis: This is a form of fluid-phase endocytosis that involves the formation of large, irregular vesicles called macropinosomes. It is often considered the main entry route for TAT peptides, particularly at higher concentrations[4][5]. Macropinocytosis is characterized by extensive plasma membrane ruffling, a process driven by the actin cytoskeleton.

-

Clathrin-Mediated Endocytosis (CME): This pathway involves the formation of small vesicles coated with the protein clathrin. Several studies have shown that inhibitors of CME can partially reduce the uptake of TAT (47-57), indicating its contribution to the overall internalization process[5].

-

Caveolae-Mediated Endocytosis: This pathway utilizes flask-shaped invaginations of the plasma membrane called caveolae, which are rich in cholesterol and the protein caveolin. While some studies have suggested the involvement of this pathway, particularly for TAT-fusion proteins, its role in the uptake of the unconjugated TAT (47-57) peptide is less clear and may be cell-type specific[5].

It is important to note that these pathways are not mutually exclusive, and their relative contributions can vary.

Quantitative Analysis of TAMRA-labeled TAT (47-57) Uptake

The following tables summarize quantitative data from various studies on the effects of different inhibitors and conditions on the cellular uptake of TAMRA-labeled TAT (47-57).

Table 1: Effect of Endocytosis Inhibitors on TAMRA-TAT (47-57) Uptake

| Inhibitor | Target Pathway | Cell Type | Concentration | % Inhibition of Uptake | Reference |

| Cytochalasin D | Actin Polymerization (inhibits macropinocytosis) | C17.2 | 1 µM | Marked decrease | [6] |

| 5-(N-ethyl-N-isopropyl)amiloride (EIPA) | Na+/H+ exchange (inhibits macropinocytosis) | C17.2 | 1 mM | Strong diminishment | [6] |

| Rottlerin | PKC Kinase (inhibits macropinocytosis) | C17.2 | 30 µM | Strong diminishment | [6] |

| Chlorpromazine | Clathrin-mediated endocytosis | 3T3-L1 | 15 µM | Significant reduction | [7] |

| Heparinase III | Heparan Sulfate Degradation | HeLa | 20 mU/ml | ~30% reduction | [8] |

| Methyl-β-cyclodextrin (MβCD) | Lipid Raft Disruption | N2A | 8 mM | ~30% reduction | [8] |

Table 2: Effect of Temperature on TAMRA-TAT (47-57) Uptake

| Condition | Description | Cell Type | Fold Change in Uptake | Reference |

| Incubation at 4°C | Inhibition of energy-dependent processes | 3T3-L1 | Significantly decreased | [7] |

| Incubation at 4°C vs 37°C | Inhibition of energy-dependent processes | Various | Uptake blocked | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the uptake mechanism of TAMRA-labeled TAT (47-57).

Cell Culture

-

Cell Lines: HeLa, CHO, 3T3-L1, or other relevant cell lines are commonly used.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

TAMRA-labeled TAT (47-57) Uptake Assay using Flow Cytometry

This protocol allows for the quantitative analysis of peptide uptake in a large population of cells.

-

Cell Seeding: Seed cells in 24-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.

-

Inhibitor Pre-incubation (if applicable):

-

Wash cells with serum-free medium.

-

Pre-incubate the cells with the desired concentration of the endocytosis inhibitor (e.g., 10 µM Cytochalasin D, 50 µM Chlorpromazine, 5 mM Amiloride) in serum-free medium for 30-60 minutes at 37°C.

-

-

Peptide Incubation:

-

Add TAMRA-labeled TAT (47-57) to the wells at the desired final concentration (typically 1-10 µM).

-

Incubate for the desired time period (e.g., 1-4 hours) at 37°C (or 4°C for temperature-dependence studies).

-

-

Cell Harvesting and Washing:

-

Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove non-internalized peptide.

-

Trypsinize the cells to detach them from the plate.

-

Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.

-

Centrifuge the cells at 300 x g for 5 minutes at 4°C.

-

-

Flow Cytometry Analysis:

-

Resuspend the cell pellet in FACS buffer (PBS with 1% FBS and 0.1% sodium azide).

-

Analyze the fluorescence intensity of the cells using a flow cytometer with an appropriate laser and filter set for TAMRA (excitation ~543 nm, emission ~565-615 nm).

-

Gate on the live cell population based on forward and side scatter profiles.

-

Quantify the mean fluorescence intensity (MFI) of the cell population.

-

Visualization of TAMRA-labeled TAT (47-57) Uptake by Fluorescence Microscopy

This protocol enables the visualization of the subcellular localization of the peptide.

-

Cell Seeding: Seed cells on glass-bottom dishes or coverslips in a 12- or 24-well plate.

-

Inhibitor Pre-incubation (if applicable): Follow the same procedure as in the flow cytometry protocol.

-

Peptide Incubation:

-

Add TAMRA-labeled TAT (47-57) to the cells at the desired concentration.

-

Incubate for the desired time at 37°C.

-

-

Washing and Fixation:

-

Wash the cells three times with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Counterstaining (Optional):

-

To visualize the nucleus, incubate the cells with a solution of Hoechst 33342 or DAPI in PBS for 10 minutes.

-

To visualize endosomes/lysosomes, co-incubate with LysoTracker Green during the last 30 minutes of peptide incubation (before fixation).

-

Wash the cells with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips on a microscope slide using a mounting medium.

-

Image the cells using a confocal or widefield fluorescence microscope with appropriate filter sets for TAMRA, the nuclear stain, and any other fluorescent markers.

-

Heparinase Treatment to Assess the Role of Heparan Sulfate Proteoglycans

-

Cell Seeding: Seed cells as for the flow cytometry or microscopy assay.

-

Heparinase Treatment:

-

Wash the cells with serum-free medium.

-

Treat the cells with heparinase III (e.g., 10 mU/mL) in serum-free medium for 1-2 hours at 37°C to enzymatically remove heparan sulfate chains from the cell surface[1].

-

-

Peptide Uptake Assay:

-

After heparinase treatment, wash the cells and proceed with the TAMRA-labeled TAT (47-57) uptake assay as described in the flow cytometry or microscopy protocols.

-

Compare the uptake in heparinase-treated cells to that in untreated control cells. A significant reduction in uptake indicates the involvement of HSPGs.

-

Signaling Pathways and Visualizations

The endocytic pathways involved in TAMRA-labeled TAT (47-57) uptake are regulated by complex signaling cascades. Macropinocytosis, in particular, is known to be dependent on the activation of small GTPases like Rac1 and its downstream effector p21-activated kinase 1 (PAK1), which regulate actin cytoskeleton rearrangements[2][4][10][11][12].

Signaling Pathway for Macropinocytosis of TAT (47-57)

Caption: Signaling pathway of TAT (47-57)-induced macropinocytosis.

Experimental Workflow for Investigating Uptake Mechanisms

Caption: Experimental workflow for studying TAT (47-57) uptake.

Logical Relationship of Endocytic Pathways

Caption: Relationship between TAT (47-57) uptake and endocytic pathways.

Conclusion

The cellular uptake of TAMRA-labeled TAT (47-57) is a multifaceted process predominantly mediated by endocytosis. The initial electrostatic interaction with heparan sulfate proteoglycans on the cell surface is a critical initiating event. Subsequently, the peptide is internalized through a combination of macropinocytosis, clathrin-mediated endocytosis, and potentially caveolae-mediated endocytosis, with the relative contribution of each pathway being cell-type and condition-dependent. A thorough understanding of these mechanisms, facilitated by the quantitative and qualitative experimental approaches detailed in this guide, is essential for the rational design and application of TAT (47-57) as a versatile and efficient vector for intracellular drug delivery. Future research should continue to dissect the intricate signaling networks that govern these uptake pathways to further enhance the therapeutic potential of this remarkable cell-penetrating peptide.

References

- 1. Depicting Binding-Mediated Translocation of HIV-1 Tat Peptides in Living Cells with Nanoscale Pens of Tat-Conjugated Quantum Dots [mdpi.com]

- 2. Dissecting the roles of Rac1 activation and deactivation in macropinocytosis using microscopic photo-manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. researchgate.net [researchgate.net]

- 5. A Simple, Rapid, and Effective Heparinase Protocol to Enable Nucleic Acid Study from Frozen Heparinized Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Cleavage of the vaspin N-terminus releases cell-penetrating peptides that affect early stages of adipogenesis and inhibit lipolysis in mature adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification and characterization of a novel cell-penetrating peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. molbiolcell.org [molbiolcell.org]

- 11. Regulation of Macropinocytosis by p21-activated Kinase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dissecting the roles of Rac1 activation and deactivation in macropinocytosis using microscopic photo-manipulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to TAMRA Labeling of Peptides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies underlying the fluorescent labeling of peptides with Tetramethylrhodamine (TAMRA). It covers the core chemistry, detailed experimental protocols, data presentation, and key applications, offering a technical resource for professionals in life sciences and drug development.

Core Principle of TAMRA Labeling

Tetramethylrhodamine (TAMRA) is a robust and widely used fluorescent dye from the rhodamine family, recognized for its bright orange-red fluorescence and photostability.[1] It is an ideal candidate for peptide labeling in various biological applications, including fluorescence microscopy, flow cytometry, and Fluorescence Resonance Energy Transfer (FRET) assays.[1][2]

The most prevalent method for conjugating TAMRA to a peptide involves the use of a TAMRA N-hydroxysuccinimide (NHS) ester, also known as a succinimidyl ester (SE).[3] This amine-reactive derivative reacts efficiently with primary aliphatic amines, such as the N-terminal alpha-amine of a peptide or the epsilon-amine of a lysine (B10760008) (Lys) side chain.[1][3][4]

The reaction occurs under mild alkaline conditions (pH 7-9) and results in the formation of a highly stable, covalent amide bond, which is identical to a natural peptide bond.[3][4][5] The NHS moiety is an excellent leaving group, facilitating the nucleophilic attack by the unprotonated primary amine on the ester's carbonyl carbon.[4] Buffers free of primary amines, such as sodium bicarbonate or phosphate (B84403) buffer, are essential to prevent competition with the target peptide.[6][7]

Caption: Reaction schematic of TAMRA-NHS ester conjugation with a peptide.

Key Experimental Parameters and Data

The efficiency and success of TAMRA labeling are dependent on several critical parameters. Optimization is often required based on the specific peptide sequence and its physicochemical properties, such as hydrophobicity and solubility.[1][8]

| Parameter | Recommended Range/Value | Rationale & Considerations |

| pH | 8.0 - 9.0[1] | The primary amine must be deprotonated to be nucleophilic. At lower pH, the amine is protonated and unreactive.[9] Above pH 9.0, hydrolysis of the NHS ester increases significantly, reducing labeling efficiency.[9] |

| Dye:Peptide Molar Ratio | 1.5:1 to 10:1[6][7][8] | A molar excess of the dye drives the reaction to completion. However, excessive labeling can lead to fluorescence self-quenching, aggregation, and reduced peptide solubility due to TAMRA's hydrophobicity.[1][8] A 1:1 stoichiometry is often ideal to minimize these effects.[8] |

| Solvent | Anhydrous DMSO or DMF | TAMRA-NHS ester is typically dissolved in a small volume of an organic solvent before being added to the aqueous peptide solution.[6][7] This is crucial as the peptide's solubility may be affected by the hydrophobic nature of TAMRA.[8] |

| Buffer System | 0.1 M Sodium Bicarbonate or Phosphate Buffer[6][7] | Buffers containing primary amines (e.g., Tris, glycine) must be avoided as they will compete with the peptide for reaction with the NHS ester.[6][7] |

| Reaction Time | 1 - 2 hours[6][8] | Incubation at room temperature, protected from light, is generally sufficient for the reaction to proceed to completion.[6][8] |

| Fluorophore Properties | Value |

| Excitation Maximum (λex) | ~555 nm[1][2] |

| Emission Maximum (λem) | ~580 nm[1] |

| Molar Extinction Coefficient | ~90,000 M⁻¹cm⁻¹[1] |

Detailed Experimental Protocols

Protocol 1: General Peptide Labeling with TAMRA-NHS Ester

This protocol outlines a standard procedure for labeling a peptide containing a primary amine in solution.

Materials:

-

Peptide of interest

-

5-TAMRA, SE (or 6-TAMRA, SE)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)[7]

-

0.1 M Sodium Bicarbonate buffer, pH 8.3[7]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) (Optional)[6]

Procedure:

-

Peptide Preparation: Dissolve the peptide in 0.1 M sodium bicarbonate buffer to a final concentration of 1-10 mg/mL.[6][7]

-

Dye Preparation: Immediately before use, dissolve the TAMRA-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[6][7] Protect the solution from light.[7]

-

Reaction: Add the TAMRA solution to the peptide solution to achieve a desired molar ratio (e.g., 5:1 dye-to-peptide).[7] Add the dye dropwise while gently stirring.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[8]

-

Quenching (Optional): Stop the reaction by adding a quenching reagent, such as Tris buffer, to a final concentration of 50 mM to consume any unreacted NHS ester.[6][8]

-

Purification: Purify the TAMRA-labeled peptide from unreacted dye and byproducts.[8] Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for peptide purification.[8] Gel filtration (e.g., Sephadex G-25) can also be used.[6]

-

Verification: Confirm the identity and purity of the labeled peptide using mass spectrometry and analytical HPLC.[8]

Workflow and Visualization

A. Standard Labeling and Purification Workflow

The process from peptide preparation to final, purified product follows a logical sequence. This workflow ensures high-quality labeled peptides suitable for sensitive downstream applications.

Caption: A streamlined workflow for peptide conjugation with TAMRA.

B. Application in FRET-Based Protease Assays

TAMRA-labeled peptides are frequently used in FRET-based assays to monitor enzyme activity.[1] In a typical protease assay, a peptide substrate is synthesized with a fluorophore (e.g., FAM) on one end and a quencher (e.g., TAMRA) on the other.[10] In the intact peptide, the quencher suppresses the fluorophore's signal. Upon cleavage by a protease, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.[10]

Caption: Signaling pathway for a FRET-based protease activity assay.

Troubleshooting and Considerations

-

Peptide Aggregation: The hydrophobic nature of TAMRA can cause labeled peptides to precipitate.[8] To mitigate this, use a minimal amount of organic solvent (e.g., DMSO) to dissolve the lyophilized peptide before adding the aqueous buffer.[8] Incorporating polar linkers, like PEG spacers, can also improve solubility.[8]

-

Low Labeling Efficiency: Ensure the pH of the reaction buffer is optimal (8.0-9.0) and that the buffer is free of extraneous amines.[1][9] Using fresh, high-quality TAMRA-NHS ester is critical, as it can hydrolyze over time.

-

Fluorescence Quenching: Over-labeling a peptide with multiple TAMRA molecules can lead to self-quenching and a decrease in signal.[8] Aim for a low degree of labeling, ideally 1:1, by adjusting the dye:peptide molar ratio.[8]

-

Impact on Biological Activity: Covalent modification can sometimes alter a peptide's binding affinity or biological function.[11] It may be necessary to test different labeling sites (e.g., N-terminus vs. a specific lysine residue) to find one that does not interfere with the peptide's active region.[11] Site-specific labeling during solid-phase peptide synthesis (SPPS) can provide precise control over the dye's location.[1]

By understanding the core chemical principles and carefully optimizing the experimental conditions, researchers can successfully generate high-quality TAMRA-labeled peptides for a wide array of applications in biological research and therapeutic development.[2]

References

- 1. lifetein.com [lifetein.com]

- 2. TAMRA dye for labeling in life science research [baseclick.eu]

- 3. vectorlabs.com [vectorlabs.com]

- 4. glenresearch.com [glenresearch.com]

- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 6. youdobio.com [youdobio.com]

- 7. youdobio.com [youdobio.com]

- 8. benchchem.com [benchchem.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. Peptide Labeling [sigmaaldrich.com]

- 11. Peptide Optimization and Conjugation Strategies in the Development of Molecularly Targeted Magnetic Resonance Imaging Contrast Agents | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to TAT (47-57) as a Cell-Penetrating Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Trans-Activator of Transcription (TAT) peptide, specifically the amino acid sequence 47-57 (YGRKKRRQRRR), is a well-characterized cell-penetrating peptide (CPP) derived from the human immunodeficiency virus type 1 (HIV-1) TAT protein.[1][2] Its remarkable ability to traverse cellular membranes and deliver a wide array of cargo molecules—from small molecules to large proteins and nanoparticles—has positioned it as a critical tool in drug delivery and biomedical research.[3][4] This technical guide provides a comprehensive overview of TAT (47-57), focusing on its mechanism of action, experimental protocols, and quantitative data to aid researchers in its effective application.

Core Properties of TAT (47-57)

| Property | Description | Reference |

| Sequence | H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-OH | [2] |

| Molecular Weight | ~1559.9 g/mol | [3] |

| Charge | Highly cationic (+8 at neutral pH) | [5] |

| Key Feature | Arginine-rich motif crucial for cell penetration | [6] |

Mechanism of Cellular Uptake

The cellular uptake of TAT (47-57) is a complex process that is not fully elucidated but is understood to involve multiple pathways. The initial interaction is an electrostatic attraction between the positively charged peptide and the negatively charged heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface.[7][8] Following this binding, internalization can occur through two primary mechanisms:

-

Direct Penetration: At higher concentrations, TAT (47-57) is thought to be able to directly translocate across the plasma membrane in an energy-independent manner.[9]

-

Endocytosis: At lower, more physiologically relevant concentrations, the uptake is predominantly mediated by endocytosis, particularly macropinocytosis.[9][10] This is an energy-dependent process involving significant membrane ruffling and the engulfment of extracellular fluid, along with the peptide and its cargo.[11][12]

Signaling Pathway of Macropinocytosis

The induction of macropinocytosis by TAT (47-57) involves a cascade of signaling events initiated by its binding to HSPGs. This interaction leads to the activation of small GTPases, primarily Rac1 and Cdc42, which are master regulators of actin dynamics.[10][12] Activated Rac1 and Cdc42 then stimulate their downstream effector, p21-activated kinase 1 (PAK1), which in turn modulates the actin cytoskeleton to induce the formation of membrane ruffles that mature into macropinosomes.

Quantitative Data

Cellular Uptake Efficiency

The efficiency of TAT (47-57) uptake varies depending on the cell line, cargo, and experimental conditions. The following table summarizes representative data.

| Cell Line | Cargo | Concentration (µM) | Uptake Efficiency | Reference |

| Jurkat | FITC | Varies | ~100% of cells show uptake | [13] |

| HeLa | FITC-Avidin | 5-10 | Significant uptake compared to control | [14] |

| A549 | FITC-Avidin | 5-10 | Significant uptake compared to control | [14] |

| CHO | FITC-Avidin | 5-10 | Significant uptake compared to control | [14] |

| HDFn | FITC-labeled nanoparticles | 0.05 mg/mL | ~2.6-fold increase with TAT | [15] |

Cytotoxicity

TAT (47-57) generally exhibits low cytotoxicity at concentrations typically used for cargo delivery. However, this can be influenced by the nature of the conjugated cargo.

| Cell Line | Cargo | IC50 (µM) | Reference |

| MonoMac6 | None | > 300 | [7] |

| HepG2 | Fluvastatin | 1.76 (conjugated) vs 39.66 (drug alone) | [14] |

| MDA-MB-157 | ODD-p53 | 4.00 (hypoxic) | [16] |

| MCF-7 | ODD-p53 | 12.85 (hypoxic) | [16] |

| HaCaT | None | > 100 | [17] |

In Vivo Biodistribution

In vivo studies demonstrate that the route of administration significantly impacts the biodistribution of TAT (47-57) conjugates.

| Animal Model | Cargo | Route of Administration | Organ with Highest Uptake (%ID/g) | Time Point | Reference |

| PC-3 tumor-bearing mice | 111In | Intravenous | Tumor (0.9 ± 1.1) | 10 min | [5] |

| A549 tumor-bearing mice | 68Ga-porphyrin | Intravenous | Tumor (6.32 ± 1.24) | 60 min | [18] |

| Balb/c mice | 99mTc | Intravenous | Brain (0.39 ± 0.05) | 5 min | [5] |

Experimental Protocols

Solid-Phase Peptide Synthesis (Fmoc Chemistry)

This protocol outlines the manual synthesis of TAT (47-57) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH)

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) piperidine (B6355638) in DMF

-

Coupling reagents: HBTU, HOBt

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-protected amino acid (3 equivalents) with HBTU (3 eq.) and HOBt (3 eq.) in DMF for 5 minutes.

-

Add DIPEA (6 eq.) to the activated amino acid solution.

-

Add the activated amino acid solution to the resin and couple for 2 hours.

-

Wash the resin with DMF.

-

-

Repeat: Repeat steps 2 and 3 for each amino acid in the sequence (H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-OH).

-

Cleavage and Deprotection: After the final coupling, wash the resin with dichloromethane (B109758) (DCM) and dry it. Treat the resin with the cleavage cocktail for 2-3 hours.

-

Precipitation and Purification: Precipitate the peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Cellular Uptake Assay (Flow Cytometry)

This protocol describes a quantitative method to assess the cellular uptake of FITC-labeled TAT (47-57) using flow cytometry.

Materials:

-

FITC-labeled TAT (47-57)

-

Cell line of interest (e.g., HeLa, Jurkat)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a 12-well plate and culture overnight to reach 70-80% confluency.

-

Peptide Incubation:

-

Prepare a stock solution of FITC-TAT (47-57) in serum-free medium.

-

Wash the cells with PBS.

-

Add the FITC-TAT (47-57) solution to the cells at the desired concentration (e.g., 5 µM).

-

Incubate for a specific time (e.g., 1 hour) at 37°C.

-

-

Cell Harvesting:

-

Wash the cells three times with cold PBS to remove non-internalized peptide.

-

For adherent cells, detach them using Trypsin-EDTA.

-

Resuspend the cells in PBS.

-

-

Flow Cytometry Analysis:

-

Analyze the cell suspension using a flow cytometer, exciting at 488 nm and measuring emission in the FITC channel (typically ~520 nm).

-

Gate the live cell population based on forward and side scatter.

-

Quantify the mean fluorescence intensity (MFI) of the cell population to determine the relative uptake of the peptide.

-

Endosomal Escape Assay (Chloroquine-based)

This protocol provides a method to assess the endosomal escape of TAT (47-57) using the endosomotropic agent chloroquine (B1663885). Chloroquine disrupts endosomal acidification, which can impact the release of endocytosed molecules into the cytoplasm.

Materials:

-

Fluorescently labeled TAT (47-57) (e.g., FITC-TAT)

-

Cell line of interest

-

Complete cell culture medium

-

Chloroquine

-

Confocal microscope

Procedure:

-

Cell Seeding: Seed cells on glass-bottom dishes suitable for confocal microscopy and culture overnight.

-

Chloroquine Pre-treatment: Pre-incubate the cells with a non-toxic concentration of chloroquine (e.g., 100 µM) for 30 minutes at 37°C.

-

Peptide Incubation: Add the fluorescently labeled TAT (47-57) to the cells (with and without chloroquine) and incubate for a defined period (e.g., 1-2 hours).

-

Imaging:

-

Wash the cells with PBS.

-

Image the cells using a confocal microscope.

-

Observe the intracellular distribution of the fluorescent peptide. An increase in diffuse cytoplasmic and nuclear fluorescence in the presence of chloroquine suggests that the peptide was entrapped in endosomes and that their disruption facilitates its release.[19]

-

Conclusion

TAT (47-57) remains a powerful and versatile tool for intracellular delivery. A thorough understanding of its mechanisms of uptake, quantitative efficacy, and appropriate experimental protocols is crucial for its successful application in research and therapeutic development. This guide provides a foundational resource for scientists and researchers to harness the full potential of this potent cell-penetrating peptide.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. scispace.com [scispace.com]

- 3. TAT (47-57) peptide - Cell-penetrating peptide - SB-PEPTIDE [sb-peptide.com]

- 4. researchgate.net [researchgate.net]

- 5. Passing of Nanocarriers across the Histohematic Barriers: Current Approaches for Tumor Theranostics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 8. Tat-Mediated Peptide Intervention in Analgesia and Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scifiniti.com [scifiniti.com]

- 10. dovepress.com [dovepress.com]

- 11. Requirements for Both Rac1 and Cdc42 in Membrane Ruffling and Phagocytosis in Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Coactivation of Rac1 and Cdc42 at Lamellipodia and Membrane Ruffles Induced by Epidermal Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Cell-Penetrating Peptides and Transportan - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tuning the Structure of Poly(aspartic acid)s’ Self-Assemblies to Enhance Cellular Uptake [mdpi.com]

- 16. TAT-ODD-p53 enhances the radiosensitivity of hypoxic breast cancer cells by inhibiting Parkin-mediated mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

TAMRA Fluorophore: A Technical Guide to Spectral Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core photophysical properties, experimental labeling protocols, and key applications of the Tetramethylrhodamine (TAMRA) fluorophore. TAMRA is a versatile and widely used rhodamine-based dye, valued for its bright orange-red fluorescence, high photostability, and utility in a diverse range of biochemical and cellular assays.[1][2][3] This document serves as a practical resource for professionals employing fluorescence-based techniques in their research and development workflows.

Core Photophysical and Chemical Properties

TAMRA is a synthetic organic dye that exhibits strong absorption of light in the green region of the visible spectrum and emits bright fluorescence in the orange-red region.[3] It is commercially available in several isomeric forms, most commonly as 5-TAMRA and 6-TAMRA, which possess nearly identical spectral properties.[4] The choice between isomers is often dictated by the specific conjugation chemistry and the target biomolecule.[4] Furthermore, TAMRA is available with a variety of reactive moieties, such as N-hydroxysuccinimide (NHS) esters for labeling primary amines and azides for copper-catalyzed click chemistry.[5][6]

Quantitative Data Summary

The key spectral and physical properties of TAMRA are summarized in the table below. These values are crucial for the design of fluorescence experiments, including the selection of appropriate excitation sources and emission filters. It is important to note that the exact spectral characteristics can be influenced by environmental factors such as solvent polarity, pH, and the conjugation state of the dye.[4][7]

| Property | Value | References |

| Excitation Maximum (λex) | ~541 - 565 nm | [1][2][4][6][8][9][10][11] |

| Emission Maximum (λem) | ~565 - 583 nm | [1][2][4][6][8][9][10][11] |

| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹ | [4][6][11][12] |

| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.3 | [4][6][11][12] |

| Molecular Weight (5- or 6-TAMRA) | ~430.45 g/mol | [4] |

| Molecular Weight (5- or 6-TAMRA, SE) | ~527.52 g/mol | [4] |

Principles of Fluorescence

The phenomenon of fluorescence is governed by the absorption of photons by a fluorophore, leading to the excitation of an electron to a higher energy state. The subsequent relaxation of the electron back to its ground state results in the emission of a photon of lower energy (longer wavelength). This process is often visualized using a Jablonski diagram.

Experimental Protocols

The successful application of TAMRA in research and drug development hinges on the effective and reproducible labeling of biomolecules. The following sections provide detailed methodologies for two common TAMRA conjugation techniques.

Protocol 1: Labeling of Proteins with TAMRA-NHS Ester

This protocol outlines the covalent labeling of a purified protein with a TAMRA N-hydroxysuccinimide (NHS) ester. NHS esters react with primary amines, such as the N-terminus of a protein or the side chain of lysine (B10760008) residues, to form a stable amide bond.

Materials:

-

TAMRA NHS ester

-

Purified protein in an amine-free buffer (e.g., PBS)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

1 M Sodium Bicarbonate buffer, pH 8.3

-

Desalting column (e.g., Sephadex G-25)

-

Reaction tubes

-

Pipettes

Procedure:

-

Prepare Protein Solution: Dissolve the purified protein in 1 M Sodium Bicarbonate to a concentration of 2-10 mg/mL. Concentrations below 2 mg/mL may decrease the reaction efficiency.

-

Prepare TAMRA Stock Solution: Immediately before use, dissolve the TAMRA NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

-

Determine Molar Ratio: Calculate the required volume of the TAMRA stock solution to achieve a desired molar ratio of dye to protein. A molar ratio of 8-20 is often recommended, depending on the protein concentration.

-

Reaction Incubation: Add the calculated volume of the TAMRA stock solution to the protein solution. Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle stirring.

-

Purification: Remove unreacted TAMRA dye from the labeled protein using a desalting column according to the manufacturer's instructions.

-

Storage: Store the purified TAMRA-labeled protein at 4°C, protected from light. For long-term storage, it is advisable to add a cryoprotectant and store at -20°C or -80°C.

Protocol 2: Labeling of Alkyne-Modified Biomolecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click chemistry" protocol describes the labeling of a biomolecule containing an alkyne group with TAMRA-azide. The CuAAC reaction is highly specific and efficient, forming a stable triazole linkage.

Materials:

-

TAMRA-azide

-

Alkyne-modified biomolecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper-chelating ligand (e.g., THPTA or BTTAA)

-

Reaction buffer (e.g., phosphate (B84403) buffer)

-

DMSO or other suitable organic solvent

-

Purification supplies (as required for the specific biomolecule)

Procedure:

-

Prepare Stock Solutions:

-

Dissolve the alkyne-modified biomolecule in the reaction buffer.

-

Prepare a 10 mM stock solution of TAMRA-azide in DMSO.

-

Prepare stock solutions of CuSO₄, sodium ascorbate (B8700270), and the copper-chelating ligand in water.

-

-

Reaction Setup:

-

In a reaction tube, combine the alkyne-modified biomolecule and the TAMRA-azide stock solution.

-

Prepare a premix of CuSO₄ and the chelating ligand.

-

Add the CuSO₄:ligand premix to the biomolecule/azide mixture.

-

-

Initiate Reaction: Add the sodium ascorbate solution to the reaction mixture to initiate the click reaction.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.

-

Purification: Purify the TAMRA-labeled biomolecule from the reaction components using a method appropriate for the specific biomolecule (e.g., ethanol (B145695) precipitation for DNA, size-exclusion chromatography for proteins).

Key Applications and Workflows

TAMRA's favorable spectral properties and versatile conjugation chemistries make it a valuable tool in a wide array of applications, including immunofluorescence, fluorescence resonance energy transfer (FRET), and live-cell imaging.[1][2][3][6]

Immunofluorescence Workflow

Immunofluorescence is a powerful technique for visualizing the localization of specific proteins or other antigens within cells and tissues. The following diagram illustrates a typical indirect immunofluorescence workflow using a TAMRA-conjugated secondary antibody.

Fluorescence Resonance Energy Transfer (FRET)

FRET is a distance-dependent physical process by which energy is transferred non-radiatively from an excited molecular fluorophore (the donor) to another fluorophore (the acceptor) through dipole-dipole coupling.[9] TAMRA is often used as an acceptor for donor fluorophores like fluorescein (B123965) (FAM) due to the significant overlap between FAM's emission spectrum and TAMRA's excitation spectrum.[2][9] This pairing is frequently employed in applications such as real-time PCR and biosensors to probe molecular interactions.[9]

Troubleshooting and Considerations

-

Photobleaching: While TAMRA is relatively photostable, prolonged exposure to high-intensity light can lead to irreversible photobleaching.[2] To mitigate this, use the lowest possible excitation power and exposure times, and consider the use of antifade mounting media.

-

pH Sensitivity: The fluorescence intensity of TAMRA can be sensitive to pH, with a decrease in fluorescence often observed in alkaline environments (pH > 8.0).[1] It is important to maintain a consistent and appropriate pH in experimental buffers.

-

Solubility and Aggregation: TAMRA is a relatively hydrophobic molecule, which can sometimes lead to solubility issues or aggregation of labeled biomolecules, particularly at high labeling densities.[1] The use of organic co-solvents or detergents may be necessary in some cases.

-

Background Fluorescence: Inadequate removal of unconjugated TAMRA can result in high background fluorescence. Thorough purification of the labeled conjugate is critical for achieving a good signal-to-noise ratio.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. abcam.cn [abcam.cn]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]

- 6. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 7. vectorlabs.com [vectorlabs.com]

- 8. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. metabion.com [metabion.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 12. broadpharm.com [broadpharm.com]

The Intracellular Journey of TAMRA-Labeled TAT Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the intracellular fate of the Tat peptide, a widely utilized cell-penetrating peptide (CPP), labeled with the fluorophore Tetramethylrhodamine (TAMRA). Sourced from the Human Immunodeficiency Virus-1 (HIV-1) trans-activator of transcription protein, the Tat peptide has garnered significant attention for its ability to traverse cellular membranes and deliver a variety of cargo molecules into cells. This guide details the mechanisms of uptake, intracellular trafficking, endosomal escape, and proteolytic stability of TAMRA-labeled Tat peptide, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes.

Mechanisms of Cellular Uptake

The primary mechanism for the internalization of the Tat peptide is macropinocytosis , a form of fluid-phase endocytosis. This process is initiated by the electrostatic interaction of the cationic Tat peptide with negatively charged heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface. This interaction triggers a signaling cascade that leads to actin cytoskeleton rearrangement, membrane ruffling, and the formation of large, fluid-filled vesicles called macropinosomes that engulf the peptide.

While macropinocytosis is the predominant pathway, other endocytic mechanisms, such as caveolae-mediated endocytosis , have also been implicated, particularly for Tat-fusion proteins. The specific uptake pathway can be influenced by factors such as the cell type, the concentration of the peptide, and the nature of any conjugated cargo.

The uptake of TAMRA-labeled Tat peptide is an active process that is both temperature and energy-dependent. A decrease in temperature to 4°C or the depletion of cellular ATP significantly inhibits its internalization.

Quantitative Analysis of TAMRA-TAT Peptide Uptake

The efficiency of TAMRA-labeled Tat peptide uptake varies between different cell lines. The following tables summarize key quantitative data regarding its internalization kinetics and the effects of various inhibitors.

Table 1: Kinetics of TAMRA-Labeled Tat Peptide Uptake in Different Cell Lines

| Cell Line | Peptide Concentration (µM) | Incubation Time | Method of Quantification | Key Findings |

| HeLa | 1 - 5 | 10 min - 3 hr | Flow Cytometry, Confocal Microscopy | Uptake is time and concentration-dependent, reaching a maximum between 1 and 3 hours.[1] |

| A549 | 5 | up to 6 hr | Flow Cytometry | Maximal uptake observed between 1 and 3 hours.[1] |

| CHO | 5 | up to 6 hr | Flow Cytometry | Similar uptake kinetics to HeLa and A549 cells, with a peak at 1-3 hours.[1] |

| Caco-2 | 0.5 - 2 | 10 - 30 min | Raster Image Correlation Spectroscopy | Rapid initial uptake within the first 10 minutes, reaching a maximum after 30 minutes.[2] |

Table 2: Effect of Endocytosis Inhibitors on TAMRA-TAT Peptide Uptake

| Inhibitor | Target Pathway | Cell Line | Concentration | % Inhibition of Uptake |

| Cytochalasin D | Actin polymerization (inhibits macropinocytosis) | HeLa | - | Partial inhibition[3] |

| Amiloride | Na+/H+ exchange (inhibits macropinocytosis) | HeLa | - | Partial inhibition[4] |

| Methyl-β-cyclodextrin | Cholesterol depletion (disrupts lipid rafts/caveolae) | HeLa | - | No significant inhibition for unconjugated Tat[3] |

| Chlorpromazine | Clathrin-mediated endocytosis | HeLa | - | Partial inhibition[3] |

| Sodium Azide & 2-Deoxy-D-glucose | ATP depletion | HUVEC, Macrophages | 10 mM & 6 mM | Significant inhibition[5] |

Intracellular Trafficking and Endosomal Escape

Following internalization, TAMRA-labeled Tat peptide is enclosed within endosomes. The peptide can be observed co-localizing with markers for early endosomes (Rab5), late endosomes (Rab7), and lysosomes (LAMP-1).

A critical step for the biological activity of Tat-delivered cargo is its escape from the endosomal pathway into the cytoplasm. However, the endosomal escape of the Tat peptide itself is relatively inefficient, with a significant portion remaining trapped within endosomes and eventually being trafficked to lysosomes for degradation.

Several strategies have been developed to enhance endosomal escape, including the use of fusogenic peptides or the development of modified Tat peptides like dfTAT, a disulfide-linked dimer of Tat that exhibits significantly improved cytosolic delivery.

Proteolytic Stability and Degradation

The Tat peptide, being rich in basic amino acids like arginine and lysine, is susceptible to proteolytic degradation by enzymes such as trypsin. This degradation can occur both extracellularly in biological fluids and intracellularly following uptake. The proteolytic cleavage of the Tat peptide can significantly reduce its cell-penetrating ability and the efficacy of its cargo.

Table 3: Proteolytic Half-life of TAT Peptide

| Condition | Half-life (t1/2) | Key Findings |

| In human plasma | ~3.5 min | Rapid degradation of free Tat peptide.[6] |

| Conjugated to PEG-PE | ~10 min | Slight increase in stability compared to free peptide.[6] |

| Incorporated into PEG-PE micelles | > 400 min | Significant protection from proteolytic cleavage.[6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the intracellular fate of TAMRA-labeled Tat peptide.

Cellular Uptake Analysis by Flow Cytometry

Objective: To quantify the cellular uptake of TAMRA-labeled Tat peptide.

Materials:

-

TAMRA-labeled Tat peptide

-

Cell line of interest (e.g., HeLa, A549)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Flow cytometer

Protocol:

-

Seed cells in a 24-well plate and culture until they reach the desired confluency.

-

Prepare a working solution of TAMRA-labeled Tat peptide in serum-free medium at the desired concentration (e.g., 5 µM).

-

Remove the culture medium from the cells and wash once with PBS.

-

Add the TAMRA-labeled Tat peptide solution to the cells and incubate for the desired time period (e.g., 1 hour) at 37°C.

-

After incubation, remove the peptide solution and wash the cells three times with cold PBS to remove surface-bound peptide.

-

To further remove non-internalized peptide, incubate the cells with trypsin-EDTA for 5 minutes at 37°C.

-

Neutralize the trypsin with complete medium and transfer the cell suspension to a flow cytometry tube.

-

Centrifuge the cells, discard the supernatant, and resuspend in PBS.

-

Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the appropriate channel for TAMRA (e.g., PE or TRITC channel).

-

A population of untreated cells should be used as a negative control to set the baseline fluorescence.

Intracellular Trafficking Analysis by Fluorescence Microscopy

Objective: To visualize the subcellular localization of TAMRA-labeled Tat peptide.

Materials:

-

TAMRA-labeled Tat peptide

-

Cell line of interest

-

Glass-bottom culture dishes or coverslips

-

Complete cell culture medium

-

PBS

-

Paraformaldehyde (PFA) for fixation

-

DAPI for nuclear staining

-

Antibodies against endosomal markers (e.g., anti-Rab5, anti-Rab7, anti-LAMP1) and corresponding fluorescently-labeled secondary antibodies (optional, for co-localization studies)

-

Fluorescence microscope (confocal microscope recommended)

Protocol:

-

Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.

-

Treat the cells with TAMRA-labeled Tat peptide as described in the flow cytometry protocol.

-

After incubation, wash the cells three times with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

(Optional, for co-localization) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes, then block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 30 minutes. Incubate with primary antibodies against endosomal markers, followed by incubation with fluorescently-labeled secondary antibodies.

-

Stain the nuclei with DAPI for 5 minutes.

-

Wash the cells three times with PBS.

-

Mount the coverslips on a microscope slide with mounting medium.

-

Image the cells using a fluorescence microscope, capturing images in the channels for DAPI (blue), TAMRA (red), and any other fluorescent markers used.

Visualizing the Intracellular Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key processes involved in the intracellular fate of TAMRA-labeled Tat peptide and the experimental workflows to study them.

Caption: Intracellular pathway of TAMRA-labeled TAT peptide.

References

- 1. Rab11 and Lysotracker Markers Reveal Correlation between Endosomal Pathways and Transfection Efficiency of Surface-Functionalized Cationic Liposome–DNA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessing the Cellular Uptake, Endosomal Escape, and Cytosolic Entry Efficiencies of Intracellular Biologics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. HTT (huntingtin) and RAB7 co-migrate retrogradely on a signaling LAMP1-containing late endosome during axonal injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TAT Peptide and Its Conjugates: Proteolytic Stability - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to TAT (47-57) Peptide-Mediated Cargo Delivery

An in-depth technical guide on the core cargo delivery capabilities of the TAT (47-57) peptide, designed for researchers, scientists, and drug development professionals.

The HIV-1 Trans-Activator of Transcription (TAT) peptide, particularly the basic domain corresponding to amino acids 47-57 (sequence: YGRKKRRQRRR), is one of the most extensively studied cell-penetrating peptides (CPPs).[1][2] Its remarkable ability to traverse cellular membranes and deliver a wide array of macromolecular cargo makes it an invaluable tool in drug delivery and biomedical research.[3][4] This guide provides a comprehensive overview of its delivery mechanisms, quantitative efficacy, and the experimental protocols required for its application.

Core Concepts: Mechanism of Cellular Translocation

The precise mechanism by which TAT (47-57) enters cells has been a subject of extensive research, with evidence supporting multiple pathways. The uptake process is influenced by several factors, including the nature and size of the cargo, peptide concentration, and the specific cell type.[5] The primary mechanisms can be broadly categorized into direct translocation and endocytosis.

-

Direct Translocation: Early studies suggested an energy-independent mechanism where the highly cationic TAT peptide directly interacts with the negative charges on the cell membrane's phospholipids (B1166683) and heparan sulfate (B86663) proteoglycans (HSPGs).[6] This interaction is thought to induce transient pore formation or membrane destabilization, allowing the peptide and its cargo to pass directly into the cytoplasm.[6][7]

-

Endocytosis: A substantial body of evidence now indicates that TAT-cargo complexes are predominantly internalized via energy-dependent endocytic pathways.[2][8] Depending on the cargo and cell type, this can occur through:

-

Macropinocytosis: This receptor-independent pathway involves the formation of large, irregular vesicles (macropinosomes) and has been identified as a major entry route for TAT-protein conjugates.[5][6]

-

Clathrin-Mediated Endocytosis: This pathway has been observed for the uptake of TAT peptide conjugated to smaller molecules.[1][2]

-

Caveolae-Mediated Endocytosis: Some studies have also implicated lipid raft and caveolae-dependent pathways in the internalization of TAT fusion proteins.[1]

-

A critical challenge for all endocytic pathways is the subsequent endosomal escape . After internalization, the TAT-cargo complex is entrapped within endosomes. To exert its biological effect, the cargo must be released into the cytoplasm before the endosome matures into a lysosome, where enzymatic degradation would occur.[2][9] The cationic nature of the TAT peptide is believed to facilitate this escape by interacting with anionic lipids in the endosomal membrane, leading to membrane destabilization and cargo release.[10]

Cargo Delivery Capabilities and Quantitative Data

TAT (47-57) has been successfully used to deliver a diverse range of cargo molecules, from small molecules to large nanoparticles.[5][11] The method of linking the cargo to the peptide—either through covalent bonds or non-covalent electrostatic interactions—is a key determinant of the delivery system's success.[5][7]

Table 1: Summary of TAT (47-57) Delivered Cargo

| Cargo Type | Linkage Type | Example(s) | Target System | Key Finding | Reference(s) |

| Proteins/Enzymes | Covalent (Fusion) | Cre Recombinase, β-galactosidase, Cas9 | Various mammalian cells | Biologically active protein delivered to cytoplasm and nucleus. | [5][11][12] |

| Nucleic Acids | Non-covalent | Plasmid DNA (pDNA), siRNA | HeLa, CHO, endothelial cells | Forms complexes that facilitate transfection; efficiency can rival commercial reagents. | [5][8] |

| Nanoparticles | Covalent/Non-covalent | Liposomes, Iron Oxide Particles | Cancer cell lines (BT20, LLC) | Surface modification with TAT enhances cellular uptake by over 100-fold in some cases. | [13][14] |

| Small Molecules | Covalent | Doxorubicin, Fluorescent dyes | Cancer cell lines (KB-V1) | Overcomes drug resistance by increasing intracellular accumulation. | [15] |

| Peptides | Covalent | Various bioactive peptides | Neuronal cells, HeLa | Facilitates intracellular targeting of otherwise membrane-impermeable peptides. | [3] |

Table 2: Quantitative Analysis of TAT-Mediated Delivery

| Cargo | Cell Line | Peptide Conc. | Uptake Metric | Result | Reference(s) |

| FITC-Streptavidin | HeLa | 5-10 µM | pmol of cargo / mg of total protein | ~1.5-2.0 pmol/mg (TAT-biotin conjugate) vs. negligible uptake with co-incubation. | [16] |

| TAT-Streptavidin | HeLa | 2 µM | Colocalization with Endocytic Marker | ~10-fold higher colocalization with macropinocytosis marker vs. clathrin marker. | [1] |

| Plasmid DNA (pmaxGFP) | Human Endothelial Cells | Charge Ratio (TAT:DNA) 16:1 | % GFP Positive Cells | Significant increase in GFP expression, indicating successful transfection. | [5] |

| TAT-Liposomes | Lewis Lung Carcinoma | N/A | Cellular Uptake | Efficient internalization observed even at 4°C and with metabolic inhibitors. | [14] |

| TAT-SA-A488 (cargo) | HeLa | 2 µM | Nuclear Fluorescence Intensity | Over 2-fold increase in nuclear delivery when combined with an endosomolytic agent (PPAA). | [1] |

Key Experimental Protocols

Successful application of TAT (47-57) requires robust methodologies for cargo conjugation and uptake analysis.

This protocol describes the conjugation of a thiol-containing cargo (e.g., a protein with a free cysteine) to a maleimide-functionalized TAT peptide.

Methodology:

-

Peptide Preparation: Dissolve maleimide-functionalized TAT (47-57) peptide in a suitable reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.0-7.5).

-

Cargo Preparation: Dissolve the thiol-containing cargo molecule in the same buffer. If the cargo is a protein with potential disulfide bonds, pre-treat with a reducing agent like DTT and subsequently remove it using a desalting column.

-

Conjugation Reaction: Mix the maleimide-TAT and the thiol-cargo at a desired molar ratio (e.g., 10:1 peptide:protein). Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.

-

Quenching: Stop the reaction by adding a small molecule thiol (e.g., β-mercaptoethanol or cysteine) to quench any unreacted maleimide (B117702) groups.

-

Purification: Remove unreacted peptide and quenching agent by purifying the conjugate. Reverse-phase HPLC or size-exclusion chromatography are common methods.[16]

-

Analysis: Confirm the identity and purity of the final TAT-cargo conjugate using techniques like MALDI-TOF mass spectrometry.[16]

This protocol provides a quantitative method to assess the internalization of a fluorescently labeled TAT-cargo complex into a cell population.

Methodology:

-

Cell Seeding: Seed cells (e.g., HeLa or CHO) in 12-well plates at a density to achieve ~70% confluency after 24 hours.[16]

-

Treatment: Prepare the fluorescently labeled TAT-cargo conjugate in serum-free cell culture medium at the desired final concentration (e.g., 1-5 µM).[16] Remove the old medium from the cells and add the treatment medium. Include control wells with untreated cells and cells treated with the fluorescent cargo alone.

-

Incubation: Incubate the cells for a defined period (e.g., 30-90 minutes) at 37°C in a CO2 incubator.

-

Washing: Aspirate the treatment medium and wash the cells three times with ice-cold PBS to remove non-internalized conjugate.

-

Cell Detachment: Detach the cells using trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to FACS tubes.

-

Flow Cytometry Analysis: Analyze the cell suspension on a flow cytometer. Gate on the live cell population and measure the mean fluorescence intensity, which is proportional to the amount of internalized cargo. An optional wash with a quenching agent like Trypan Blue can be used to distinguish between membrane-bound and internalized fluorescence.[17]

References

- 1. scispace.com [scispace.com]

- 2. scifiniti.com [scifiniti.com]

- 3. jpt.com [jpt.com]

- 4. Intracellular cargo delivery using tat peptide and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. pnas.org [pnas.org]

- 7. TAT for Enzyme/Protein Delivery to Restore or Destroy Cell Activity in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Complexes of plasmid DNA with basic domain 47-57 of the HIV-1 Tat protein are transferred to mammalian cells by endocytosis-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. mdpi.com [mdpi.com]

- 14. pnas.org [pnas.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cell-penetrating TAT peptide in drug delivery systems: Proteolytic stability requirements - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Protein Transduction Domains (PTDs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Transduction Domains (PTDs), also known as Cell-Penetrating Peptides (CPPs), are short peptides with the remarkable ability to traverse cellular membranes and deliver a wide array of cargo molecules into the cytoplasm and nucleus of cells. This unique property has positioned them as invaluable tools in research and as promising vectors for therapeutic drug delivery. This guide provides a comprehensive technical overview of PTDs, including their classification, mechanisms of action, and the experimental protocols used for their characterization, with a focus on quantitative data and detailed methodologies.

Classification of Protein Transduction Domains

PTDs are a diverse group of peptides, generally classified based on their physicochemical properties. The three main classes are:

-

Cationic PTDs: These peptides are rich in positively charged amino acids, primarily arginine and lysine. The guanidinium (B1211019) group of arginine is particularly important for their translocation activity. A well-known example is the TAT peptide derived from the HIV-1 trans-activator of transcription protein.

-

Hydrophobic PTDs: This class of PTDs contains a high proportion of non-polar amino acids and is often derived from the signal peptides of secreted proteins. Their mechanism of entry is thought to involve direct interactions with the lipid bilayer of the cell membrane.

-

Amphipathic PTDs: These peptides possess both hydrophilic and hydrophobic regions, allowing them to interact with both the aqueous extracellular environment and the lipidic cell membrane. They can be further categorized into primary amphipathic PTDs, with a defined polar and non-polar face in their primary sequence, and secondary amphipathic PTDs, which adopt an amphipathic conformation (e.g., an α-helix) upon membrane interaction.

Mechanisms of Cellular Uptake

The precise mechanisms by which PTDs enter cells are still a subject of active research and appear to vary depending on the PTD sequence, the nature and size of the cargo, and the cell type. The primary pathways are direct translocation across the plasma membrane and endocytosis.

Direct Translocation: This energy-independent process is thought to involve the PTD directly penetrating the lipid bilayer. Proposed models for this mechanism include the formation of transient pores or the induction of membrane curvature.

Endocytosis: This is an energy-dependent process where the PTD and its cargo are engulfed by the cell membrane to form intracellular vesicles. Several endocytic pathways have been implicated in PTD uptake:

-

Macropinocytosis: This is a form of fluid-phase endocytosis that involves the formation of large, irregular vesicles called macropinosomes. It is a common uptake mechanism for cationic PTDs like the TAT peptide.

-

Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits at the plasma membrane, which invaginate to form vesicles.

-

Caveolae-Mediated Endocytosis: This process is mediated by small, flask-shaped invaginations of the plasma membrane called caveolae.

A critical step for PTDs that enter via endocytosis is the subsequent escape from the endosomal compartment into the cytosol to deliver their cargo to its site of action. Failure to do so results in the degradation of the cargo in lysosomes.

Quantitative Analysis of PTD-Mediated Delivery

The efficiency of PTD-mediated cargo delivery can vary significantly. The following tables summarize quantitative data on the cellular uptake of some common PTDs.

| PTD Sequence | Cargo | Cell Line | Uptake Efficiency (Relative to Control) | Reference |

| TAT (GRKKRRQRRRPQ) | Fluorescein | HeLa | ~15-fold | [1] |

| Penetratin (RQIKIWFQNRRMKWKK) | Fluorescein | HeLa | ~25-fold | [1] |

| Transportan (GWTLNSAGYLLGKINLKALAALAKKIL) | Fluorescein | HeLa | ~40-fold | [1] |

| Poly-arginine (R9) | Fluorescein | CHO | ~30-fold | [2] |

| TAT (GRKKRRQRRRPQ) | Avidin | HeLa | High | [1] |

| Penetratin (RQIKIWFQNRRMKWKK) | Avidin | HeLa | Moderate | [1] |

| Transportan (GWTLNSAGYLLGKINLKALAALAKKIL) | Avidin | HeLa | High | [1] |

| PTD | Cell Line | Mean Fluorescence Intensity (Arbitrary Units) |

| Unconjugated PTDs | ||

| Polyarginine (R9) | HeLa | ~1200 |

| Antennapedia | HeLa | ~400 |

| TAT | HeLa | ~100 |

| Transportan | HeLa | ~100 |

| PTD-PKI Conjugates | ||

| Polyarginine (R9)-PKI | HeLa | ~600 |

| Transportan-PKI | HeLa | ~600 |

| Antennapedia-PKI | HeLa | ~200 |

| TAT-PKI | HeLa | ~50 |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of PTDs.

Solid-Phase Peptide Synthesis (SPPS) of PTDs

This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a model PTD.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-amino acids with appropriate side-chain protecting groups (e.g., Pbf for Arginine, Boc for Lysine)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-